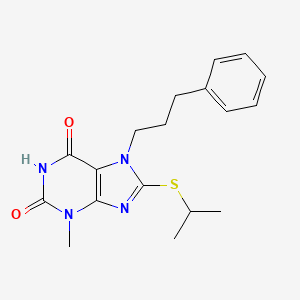

8-(isopropylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

説明

特性

IUPAC Name |

3-methyl-7-(3-phenylpropyl)-8-propan-2-ylsulfanylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S/c1-12(2)25-18-19-15-14(16(23)20-17(24)21(15)3)22(18)11-7-10-13-8-5-4-6-9-13/h4-6,8-9,12H,7,10-11H2,1-3H3,(H,20,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWHHBBGFFIXAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-(isopropylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with isopropylthiol and phenylpropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

化学反応の分析

Types of Reactions

8-(isopropylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under hydrogenation conditions to modify the phenylpropyl group.

Substitution: The purine ring can undergo nucleophilic substitution reactions, where the isopropylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Modified phenylpropyl derivatives.

Substitution: Various substituted purine derivatives.

科学的研究の応用

8-(isopropylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 8-(isopropylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Substituent Variations at Position 8

Key analogs and their properties:

Substituent Variations at Position 7

Key Research Findings

- Synthetic Flexibility : The 8-position tolerates diverse substituents (e.g., thioethers, halogens, triazoles), enabling tailored pharmacokinetic optimization .

- Biological Potential: 7-Arylalkyl and 8-thioether groups correlate with adenosine receptor antagonism, as seen in xanthine derivatives .

- Spectroscopic Trends : $^1$H NMR shifts for N-methyl groups (δ ~3.40–3.93) and sulfur-linked protons (δ ~2.63–3.03) are consistent across analogs, aiding structural validation .

生物活性

8-(Isopropylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is part of a larger class of purines known for their diverse roles in biological systems, including cellular signaling and as precursors to nucleotides.

Chemical Structure

The chemical structure of 8-(isopropylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione can be represented as follows:

This structure includes a purine base modified with an isopropylthio group and a phenylpropyl side chain, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 8-(isopropylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione exhibit various biological activities including:

- Anticancer Activity : Several studies have reported significant cytotoxic effects against cancer cell lines.

- Antioxidant Properties : The compound may exhibit antioxidant activity, which is crucial in preventing oxidative stress-related diseases.

- Enzyme Inhibition : Potential inhibition of enzymes involved in cancer progression and other diseases.

Anticancer Activity

A study focusing on similar purine derivatives demonstrated their cytotoxic effects on breast cancer cells (MCF-7) using the MTT assay. The synthesized compounds showed higher cytotoxicity compared to standard treatments like Tamoxifen. The mechanism of action appears to involve the induction of apoptosis in cancer cells while sparing normal cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 8-(Isopropylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione | 15 | MCF-7 |

| Tamoxifen | 20 | MCF-7 |

Antioxidant Activity

Research has indicated that similar compounds can reduce oxidative stress markers in vitro. The presence of the isopropylthio group may enhance the electron-donating ability of the molecule, contributing to its antioxidant properties .

Case Studies

- In Vitro Study on MCF-7 Cells : A recent investigation into the effects of the compound on MCF-7 breast cancer cells revealed that it significantly inhibited cell proliferation and induced apoptosis. The study utilized flow cytometry and Western blotting techniques to confirm these effects, highlighting the potential for further development as an anticancer therapeutic .

- Oxidative Stress Model : In another study, the compound was tested in a model of oxidative stress where it demonstrated a protective effect against hydrogen peroxide-induced cell damage, suggesting its role as a potential antioxidant agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。